
Naphthol AS-BI butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthol AS-BI butyrate is a derivative of Naphthol AS, an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene . Many analogous compounds are known, designated with a differing suffix . For example, in Naphthol AS-MX butyrate, the empirical formula is C23H23NO3 .
Synthesis Analysis
2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis
The molecular structure of Naphthol AS-BI butyrate is derived from Naphthol AS, which has the formula C10H6(OH)C(O)NHC6H5 . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis owing to the presence of three available nucleophilic sites, i.e., C-1 position, phenolic oxygen and C-3 position (to a lesser extent) . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis
2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .科学的研究の応用
Cytologic Demonstration of β-Glucuronidase : Hayashi, Nakajima, and Fishman (1964) in the Journal of Histochemistry and Cytochemistry described the use of naphthol AS-BI glucuronide in cytochemical techniques for the in situ demonstration of β-glucuronidase (Hayashi, Nakajima, & Fishman, 1964).
Esterase Cytochemistry in Leukemias : Swirsky (1984) in the Journal of Clinical Pathology discussed the use of naphthol AS-D chloroacetate and α-naphthyl butyrate in esterase cytochemistry, important for the identification and classification of acute myeloid leukemias (Swirsky, 1984).
Synthesis of Photochromic Naphthopyrans : Aiken et al. (2015) in Dyes and Pigments presented the synthesis of novel naphthopyrans from naphthol, highlighting the chemical versatility of naphthol derivatives (Aiken, Gabbutt, Heron, & Kolla, 2015).
Pancreatic Carboxylesterase Activity Determination : Ga (1985) reported a method for determining pancreatic carboxyl esterase activity using 1-naphthyl butyrate in Clinical Chemistry and Laboratory Medicine (Ga, 1985).
Lymphocyte Discrimination by Esterase Cytochemistry : Higgy, Burns, and Hayhoe (2009) in Scandinavian Journal of Haematology described a technique demonstrating esterase activity in lymphocytes using α-naphthol butyrate (Higgy, Burns, & Hayhoe, 2009).
N-Acetyl-β-Glucosaminidase Demonstration : Hayashi (1965) in the Journal of Histochemistry and Cytochemistry demonstrated the use of the N-acetyl-β-glucosaminide of naphthol AS-BI as a substrate for N-acetyl-β-glucosaminidase (Hayashi, 1965).
Acid Phosphatase Study in Mouse Kidney : Maggi and Chng (2004) used naphthol AS/BI phosphate to study acid phosphatase in mouse kidneys in Histochemie (Maggi & Chng, 2004).
Safety and Hazards
Naphthol AS is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO4/c1-3-6-21(25)28-20-13-14-9-10-16(23)11-15(14)12-17(20)22(26)24-18-7-4-5-8-19(18)27-2/h4-5,7-13H,3,6H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQHBMAAMKNPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)NC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthol AS-BI butyrate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)
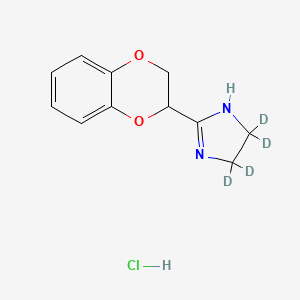
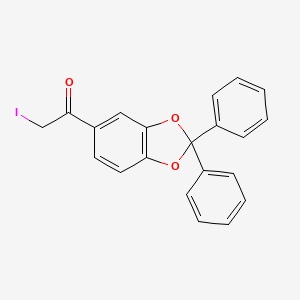


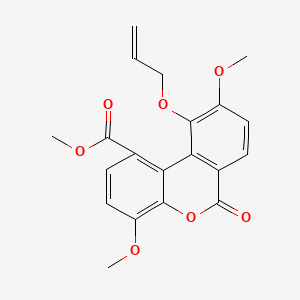
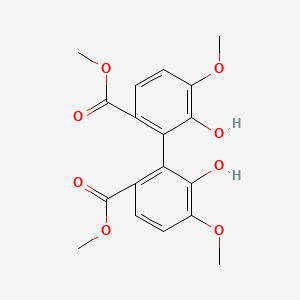
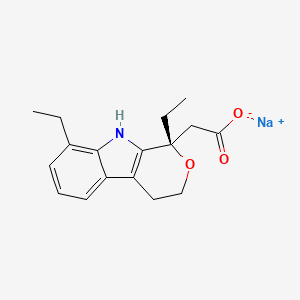
![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)